molecular formula C5H3F2NO2S B13061277 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid

2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid

Cat. No.: B13061277
M. Wt: 179.15 g/mol
InChI Key: YKUKUAHZKWDUPS-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid (CAS 1870734-44-3) is a high-purity synthetic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with its molecular formula of C5H3F2NO2S and a molecular weight of 179.14 g/mol, features a difluoroacetic acid moiety linked to a 1,2-thiazol-3-yl heteroaromatic ring . This unique structure makes it a valuable precursor for the synthesis of more complex molecules. Its primary researched application is as a key intermediate in the development of Somatostatin Receptor Subtype 4 (SSTR4) agonists, as documented in patent literature . SSTR4 is a target of high therapeutic interest, and agonists targeting this receptor are being investigated for the treatment of various conditions, including pain (such as neuropathic pain and low back pain) and inflammatory disorders . The presence of the difluoro group and the heterocyclic thiazole ring contributes to the molecule's electronic properties, metabolic stability, and its ability to interact with biological targets, which is crucial for optimizing drug-like properties in lead compounds. This product is intended for use in laboratory research and development settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to explore new pharmacological pathways and develop novel therapeutic agents.

Properties

Molecular Formula

C5H3F2NO2S

Molecular Weight

179.15 g/mol

IUPAC Name

2,2-difluoro-2-(1,2-thiazol-3-yl)acetic acid

InChI

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-2-11-8-3/h1-2H,(H,9,10)

InChI Key

YKUKUAHZKWDUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Photohalogenation and Carbonylation Route

This method, adapted from the preparation of difluorophenylacetic acid analogs, involves:

  • Step 1: Photohalogenation of a difluoromethyl-substituted toluene derivative to obtain the corresponding benzyl halide.
  • Step 2: Carbonylation of the benzyl halide under catalytic conditions to form the difluoroacetic acid.

Key features:

  • Use of chlorine or bromine under UV light for halogenation.
  • Carbonylation catalyzed by cobalt tetracarbonyl salts (e.g., cobalt tetracarbonyl sodium).
  • Solvents such as methanol, ethanol, acetonitrile, or THF .
  • Reaction temperatures optimized between 30–40 °C for best yield.
  • Avoidance of toxic cyanide reagents, enhancing safety and environmental profile.

Example reaction conditions and yields:

Parameter Conditions Yield (%) Purity (%)
Catalyst Cobalt tetracarbonyl sodium
Solvent Methanol
Molar ratio (benzyl chloride:CO) 1:1.3
Reaction temperature 30–40 °C 89.6 99.5
Reaction time 2 hours

This method yields high purity difluoroacetic acid derivatives with good efficiency and is scalable for industrial production.

Radical Decarboxylative Coupling

A more recent and innovative approach involves:

  • Using α,α-difluorophenylacetic acid derivatives as substrates.
  • Inducing radical decarboxylation to generate difluoromethyl radicals.
  • Coupling these radicals with heterocyclic substrates such as benzimidazoles or thiazoles under metal-free and base-free conditions .
  • Employing radical initiators like ammonium persulfate ((NH4)2S2O8) in solvents such as DMSO at elevated temperatures (around 80 °C).

Mechanistic insights:

  • Radical intermediate generated via decarboxylation.
  • Radical addition to heterocyclic moiety.
  • Intramolecular cyclization and oxidation steps yield the final product.

Advantages:

  • Mild reaction conditions.
  • Good functional group tolerance.
  • Avoidance of heavy metal catalysts.
  • Potential applicability to synthesize difluoro-substituted thiazole acetic acids.

Typical reaction setup:

Component Amount (equiv) Role
Heterocyclic substrate 1.5 Radical acceptor
α,α-Difluorophenylacetic acid 1.0 Radical precursor
(NH4)2S2O8 3.0 Radical initiator
Solvent (DMSO) 2 mL Reaction medium
Temperature 80 °C Reaction temperature
Time 8 hours Reaction duration

This method has been demonstrated to produce difluoroarylmethylated heterocycles with yields ranging from moderate to good, indicating potential for adaptation to 2,2-difluoro-2-(1,2-thiazol-3-yl)acetic acid synthesis.

Alternative Synthetic Considerations

Comparative Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield (%) Advantages Limitations
Photohalogenation + Carbonylation Halogenation of difluorotoluene → Carbonylation Co tetracarbonyl salts, CO, NaOH 30–40 °C, methanol solvent Up to 90 High purity, scalable, safe Requires CO gas, UV source
Radical Decarboxylative Coupling Radical generation from difluoroacetic acid → Coupling with heterocycle (NH4)2S2O8, DMSO 80 °C, 8 h Moderate Metal-free, mild conditions Longer reaction time
Organometallic addition + oxidation Grignard or organolithium addition → Oxidation Organometallic reagents Low temp, inert atmosphere Variable Direct introduction Sensitive reagents, handling

Research Findings and Optimization Notes

  • The photohalogenation and carbonylation method offers a green and industrially viable route , with minimal hazardous waste and good safety profile due to avoidance of cyanides and harsh reagents.
  • Radical decarboxylative methods provide synthetic flexibility and functional group tolerance , suitable for complex molecule synthesis, but require longer reaction times and careful control of radical initiators.
  • Reaction temperature and molar ratios critically influence yield and purity; for example, 30–40 °C is optimal for carbonylation reactions, while higher temperatures favor radical pathways.
  • Solvent choice affects reaction kinetics and product isolation; methanol and DMSO are preferred for their polarity and ability to dissolve reactants.
  • Catalysts such as cobalt tetracarbonyl salts are effective for carbonylation, while radical initiators like ammonium persulfate are essential for radical coupling.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound serves as a vital building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, particularly enzymes and receptors. For instance, derivatives of thiazole compounds have shown significant anticancer activity against various cell lines, including colon carcinoma and lung cancer cells .

Case Study: Anticancer Activity
A study demonstrated that thiazole-based compounds exhibited promising anticancer properties. For example, compounds derived from thiazole showed IC50 values ranging from 10 to 30 µM against specific cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

CompoundCell LineIC50 (µM)
Compound 18HCT-1523.30 ± 0.35
Compound 22HT292.01
Compound 24bNCI-H322Not specified

Biological Studies

Enzyme Kinetics and Inhibition:
The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its unique structure allows it to bind effectively with enzyme active sites, facilitating the exploration of enzyme functionality and regulation.

Example of Use:
In a biochemical assay, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Materials Science

Development of Advanced Materials:
Due to its unique chemical properties, 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid is also explored for applications in materials science. It can be used in the formulation of polymers and specialty coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis
Research has shown that incorporating thiazole derivatives into polymer matrices can improve mechanical properties and thermal stability. A series of experiments demonstrated that polymers containing this compound outperformed traditional materials under stress tests .

Agrochemicals

Synthesis of Agrochemicals:
The compound is being investigated for its potential use in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides and fungicides that target specific plant pathogens while minimizing environmental impact.

Application Example:
A recent study highlighted the synthesis of thiazole-based agrochemical agents that exhibited effective herbicidal activity against common weeds without affecting crop yield.

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound can be employed in the production of specialty chemicals used in various applications such as coatings, adhesives, and sealants due to its robust chemical structure.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroacetic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole and Benzothiazole Derivatives

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid
  • Structure : Features a benzothiazolone ring fused to a benzene ring, with an acetic acid substituent.
  • Properties : Demonstrated antibacterial and antifungal activity, attributed to the electron-withdrawing benzothiazolone group enhancing reactivity with microbial enzymes .
  • Key Difference: The benzene fusion increases molecular weight (209.22 g/mol vs.
2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic Acid
  • Structure : Methyl-substituted thiazole ring attached to a difluoroacetic acid group.
  • Properties: The methyl group may enhance steric hindrance, altering binding affinity in biological systems compared to the unsubstituted thiazole analog. No direct activity data are available, but its synthesis by American Elements® suggests industrial or research applications .

Fluorinated Acetic Acid Derivatives

C6O4 (Ammonium Salt of Difluoroacetic Acid Derivative)
  • Structure : Contains a difluoroacetic acid group linked to a complex ether chain (1,3-dioxolane with multiple fluorine substitutions).
  • In vitro studies show platelet activation at high concentrations, suggesting cardiovascular toxicity risks in polluted environments .
  • Key Difference : The ether chain increases molecular weight (436.12 g/mol) and environmental persistence compared to the simpler thiazole-based analog .
2,2-Difluoro-2-(3-hydroxyphenyl)acetic Acid
  • Structure : Difluoroacetic acid substituted with a 3-hydroxyphenyl group.
  • Properties: The phenolic hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Industrial safety data highlight precautions for handling due to flammability and reactivity .

Sulfur-Containing Analogs

2,2-Difluoro-2-(phenylthio)acetic Acid
  • Structure : Phenylthio (-SPh) group replaces the thiazole ring.
  • Properties : Synthesized via Ugi reaction, this compound serves as a pseudopeptide precursor. The sulfur atom facilitates nucleophilic substitution reactions, enabling diverse derivatization .

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid C₅H₃F₂NO₂S 187.14 Thiazole, Difluoroacetic acid Hypothesized antimicrobial intermediate
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 209.22 Benzothiazolone, Acetic acid Antibacterial, Antifungal
C6O4 (Ammonium salt) C₈H₅F₁₁O₅N 436.12 Difluoroacetic acid, Ether PFAS alternative, Platelet activation
2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid C₈H₆F₂O₃ 188.13 Phenol, Difluoroacetic acid Industrial applications

Key Research Findings and Implications

  • Antimicrobial Potential: Benzothiazolone-acetic acid derivatives demonstrate potent antifungal activity, suggesting that fluorinated thiazole analogs like the target compound could be optimized for similar applications .
  • PFAS Toxicity : Fluorinated acetic acid derivatives with ether or sulfonate groups (e.g., C6O4) show significant mitochondrial toxicity and platelet activation, underscoring the need for rigorous safety profiling of fluorinated compounds .
  • Synthetic Flexibility : Sulfur-containing analogs (e.g., phenylthio derivatives) highlight the versatility of difluoroacetic acid in constructing pseudopeptides and other bioactive molecules .

Biological Activity

2,2-Difluoro-2-(1,2-thiazol-3-yl)acetic acid is a specialized organic compound notable for its unique structural features, including two fluorine atoms and a thiazole ring. Its molecular formula is C5H4F2N2O2SC_5H_4F_2N_2O_2S, with a molecular weight of approximately 179.15 g/mol. This compound has garnered attention in medicinal chemistry and agrochemical development due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are crucial for pharmacokinetic properties in drug development contexts.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole rings often exhibit antimicrobial properties. The compound has shown potential against various bacterial strains, which may extend to this compound as well .
  • Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory activity, which is common among thiazole derivatives. This could make it a candidate for treating conditions characterized by inflammation .
  • Anticancer Properties : Thiazole derivatives have been studied for their anticancer activities. The structural characteristics of this compound may allow it to interact with cancer cell pathways effectively .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 µg/mL .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
1E. coli2530
2S. aureus12.529
3K. pneumoniae5024

Anticancer Activity

In another study focusing on anticancer properties, thiazole-based compounds were synthesized and tested against various cancer cell lines. The results demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating strong potential for further development as anticancer drugs .

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